molecular formula C9H12N2O4S B1433368 Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate CAS No. 1787856-48-7

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate

Cat. No.: B1433368
CAS No.: 1787856-48-7
M. Wt: 244.27 g/mol
InChI Key: PBNJADGLKNPMFJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex organic molecule characterized by its distinctive structural components and systematic nomenclature. The compound is officially registered under the Chemical Abstracts Service number 1787856-48-7, providing a unique identifier for this specific molecular entity within chemical databases and regulatory frameworks. The systematic International Union of Pure and Applied Chemistry name reflects the compound's structural hierarchy, beginning with the methyl ester functionality and proceeding through the propanoate chain to the methanesulfonyl bridge and concluding with the pyrimidin-2-yl substituent.

The molecular formula C₉H₁₂N₂O₄S encompasses the complete elemental composition, indicating the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This formula represents a molecular weight of 244.27 grams per mole, positioning the compound within the medium molecular weight range typical of pharmaceutical intermediates and specialty chemicals. The Simplified Molecular Input Line Entry System representation, expressed as COC(=O)CCS(=O)(=O)Cc1ncccn1, provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule.

The structural architecture features several distinct functional groups that contribute to the compound's chemical behavior and potential applications. The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, serves as the core structural element. This heterocyclic component is connected through a methylene bridge to a methanesulfonyl group, which in turn links to a propanoate ester chain terminating in a methyl group. The presence of these diverse functional groups creates multiple sites for chemical reactivity and intermolecular interactions.

Property Value Source
Chemical Abstracts Service Number 1787856-48-7
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol
Simplified Molecular Input Line Entry System COC(=O)CCS(=O)(=O)Cc1ncccn1
MDL Number MFCD28125167

Historical Development and Discovery

The historical development of this compound reflects broader trends in heterocyclic chemistry and pharmaceutical research during the early 21st century. While specific details regarding the initial discovery and synthesis of this particular compound remain limited in the available literature, its development can be understood within the context of expanding research into pyrimidine-containing molecules and their applications in medicinal chemistry. The compound's design appears to have emerged from systematic structure-activity relationship studies aimed at developing new chemical entities with enhanced biological properties and synthetic accessibility.

The synthetic approach to this compound likely evolved from established methodologies for constructing pyrimidine derivatives and sulfonyl-containing molecules. Research documented in pharmaceutical development programs indicates that similar compounds have been synthesized using multi-step procedures involving the formation of carbon-sulfur bonds and subsequent functionalization of the resulting intermediates. These synthetic strategies typically begin with commercially available pyrimidine derivatives and employ various coupling reactions to introduce the methanesulfonyl and propanoate functionalities in a controlled manner.

The emergence of this compound within chemical supplier catalogs and research databases suggests its recognition as a valuable synthetic intermediate during the 2010s, coinciding with increased interest in heterocyclic scaffolds for drug discovery. The assignment of specific catalog numbers and MDL identifiers indicates systematic characterization and quality control procedures that facilitate its use in research applications. This developmental trajectory reflects the broader evolution of chemical library expansion and the growing emphasis on structural diversity in pharmaceutical research.

Contemporary documentation shows that the compound has been incorporated into various chemical supplier portfolios, indicating sustained demand from research institutions and pharmaceutical companies. The availability of the compound in multiple package sizes and purity grades suggests optimization of synthetic procedures and scale-up capabilities to meet diverse research requirements. This commercial availability represents a significant milestone in the compound's development, transitioning from laboratory curiosity to established research tool.

Significance in Contemporary Organic Chemistry

This compound occupies a significant position in contemporary organic chemistry due to its unique combination of structural features and potential applications in synthetic methodology. The compound exemplifies modern approaches to molecular design that emphasize the integration of multiple functional groups within a single molecular framework to achieve enhanced reactivity and selectivity. This design philosophy reflects current trends in organic synthesis that prioritize structural complexity and functional group compatibility as means of accessing diverse chemical space.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. Research documentation indicates that compounds containing pyrimidine and sulfonyl functionalities serve as versatile building blocks for constructing pharmaceutical targets and biological probes. The presence of the methanesulfonyl group provides opportunities for nucleophilic substitution reactions, while the ester functionality enables further derivatization through standard organic transformations such as hydrolysis, reduction, and condensation reactions.

In the context of pharmaceutical research, this compound represents an important example of structure-based drug design principles. The pyrimidine ring system is recognized for its ability to participate in hydrogen bonding interactions with biological targets, while the sulfonyl group contributes to molecular polarity and solubility characteristics. These structural features position the compound as a potentially valuable scaffold for developing inhibitors of enzymes and receptors that recognize pyrimidine-containing substrates or cofactors.

The compound's commercial availability through multiple chemical suppliers indicates its established role within the research community and its potential for future applications. The provision of detailed analytical data and quality specifications by suppliers demonstrates the maturity of synthetic methodologies and analytical techniques associated with this compound. This infrastructure supports its continued use in research programs and facilitates reproducible results across different laboratories and research groups.

Current trends in chemical library design and high-throughput screening emphasize the value of compounds that combine structural novelty with synthetic accessibility. This compound satisfies both criteria through its unique structural architecture and established synthetic routes. The compound's potential for derivatization and functional group manipulation positions it as a valuable starting point for library synthesis and structure-activity relationship studies in pharmaceutical research programs.

Properties

IUPAC Name

methyl 3-(pyrimidin-2-ylmethylsulfonyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-15-9(12)3-6-16(13,14)7-8-10-4-2-5-11-8/h2,4-5H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNJADGLKNPMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pyrimidin-2-ylmethanol Derivatives Followed by Esterification

  • Step 1: Preparation of Pyrimidin-2-ylmethanol or its derivatives. This can be achieved by nucleophilic substitution reactions on 2-halopyrimidines with appropriate nucleophiles or via reduction of corresponding aldehydes.

  • Step 2: Introduction of the Methanesulfonyl Group. The methanesulfonyl chloride reacts with the pyrimidin-2-ylmethanol intermediate in the presence of a base (e.g., triethylamine) to form the methanesulfonyl derivative. This reaction is typically performed in anhydrous organic solvents such as dichloromethane at low temperatures to control reaction rate and yield.

  • Step 3: Esterification of the Propanoic Acid Moiety. The sulfonylated intermediate is then esterified with methanol or methylating agents under acidic or neutral conditions to yield the methyl ester.

This route is supported by analogous preparations of related sulfonylated propanoates, such as methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate, where pyrrolidine is first sulfonylated and then esterified.

Nucleophilic Substitution on Pyrimidine Rings with Sulfonyl-Containing Alkyl Halides

  • Step 1: Preparation of Sulfonyl-Containing Alkyl Halide. Methanesulfonyl derivatives bearing a halogenated propanoate side chain can be synthesized separately.

  • Step 2: Nucleophilic Substitution Reaction. The pyrimidine ring, particularly 2-chloropyrimidine, undergoes nucleophilic substitution with the sulfonyl alkyl halide in the presence of a base such as N,N-diisopropylethylamine (DIEA) in polar aprotic solvents (e.g., DMF) at elevated temperatures (around 90 °C). This method leverages the good leaving group ability of halogens on the pyrimidine ring and the nucleophilicity of the sulfonyl alkyl moiety.

This approach is supported by solid-phase synthesis studies of related pyrimidinyl esters, indicating the feasibility of nucleophilic substitution on 2-chloropyrimidine with nucleophiles bearing ester functionalities.

Detailed Reaction Conditions and Parameters

Step Reagents & Conditions Solvent Temperature Time Notes
Sulfonylation Pyrimidin-2-ylmethanol + Methanesulfonyl chloride + Base (e.g., triethylamine) Dichloromethane (DCM) 0 to 5 °C initially, then room temperature 1-3 hours Base neutralizes HCl byproduct; low temp controls side reactions
Esterification Sulfonylated intermediate + Methanol + Acid catalyst (e.g., H2SO4) or methylating agent Methanol or suitable solvent Reflux (~65 °C) 4-6 hours Esterification under acidic conditions to form methyl ester
Nucleophilic substitution 2-Chloropyrimidine + sulfonyl alkyl nucleophile + DIEA DMF or NMP 80-90 °C 8-10 hours Requires strong base and polar aprotic solvent for substitution

Industrial Scale Considerations

Industrial production methods adapt the laboratory procedures with scale-up optimizations:

  • Use of continuous flow reactors to maintain consistent temperature control and reagent mixing.
  • Automated reagent addition to precisely control stoichiometry and reaction kinetics.
  • Use of inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.
  • Implementation of downstream purification steps such as crystallization or chromatography to ensure high purity.

These methods parallel those used for related sulfonylated propanoates, emphasizing process control and safety.

Research Findings and Data Analysis

  • Yield and Purity: Laboratory syntheses of related sulfonylated propanoates typically achieve yields in the range of 75-90%, with purity exceeding 98% after purification.

  • Reaction Selectivity: Low temperature during sulfonylation minimizes side reactions such as over-sulfonylation or ring substitution.

  • Reaction Rate: Nucleophilic substitution on pyrimidine rings is slower compared to other heterocycles, requiring extended reaction times and elevated temperatures.

  • Solvent Effects: Polar aprotic solvents favor nucleophilic substitution reactions, while chlorinated solvents are preferred for sulfonylation due to solubility and stability considerations.

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges
Sulfonylation + Esterification Sulfonylation of pyrimidin-2-ylmethanol followed by esterification Straightforward, good control over sulfonylation Requires preparation of pyrimidin-2-ylmethanol intermediate
Nucleophilic Substitution Reaction of 2-chloropyrimidine with sulfonyl alkyl nucleophile Direct introduction on pyrimidine ring, avoids intermediate Longer reaction times, higher temperature needed

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is an organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, enzyme inhibition, and biological studies.

Medicinal Chemistry

This compound is being investigated for its potential as a lead compound in drug development. Its ability to interact with biological targets may lead to the creation of new therapeutic agents aimed at treating various diseases. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial growth through mechanisms that disrupt cell wall synthesis.
  • Anti-inflammatory Properties : Research indicates that it may reduce inflammation by modulating cytokine production, which could be beneficial in treating inflammatory diseases .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor of specific enzymes involved in metabolic pathways. This includes:

  • Enzyme Targets : this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and pain signaling pathways .

Biological Studies

In biological research, this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to modulate biological pathways effectively.

Synthetic Organic Chemistry

The compound is utilized as a building block in organic synthesis for the preparation of more complex molecules. Its versatile reactivity enables chemists to develop novel compounds with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values suggesting moderate potency .

Case Study 2: Enzyme Inhibition Mechanism

Research into the mechanism of action revealed that this compound acts by forming irreversible bonds with target enzymes, leading to their inhibition. This property makes it a candidate for further exploration in the context of diseases associated with aberrant enzyme activity, such as cancer and inflammatory disorders .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryPotential lead compound for drug development; antimicrobial activity noted
Enzyme InhibitionInhibits COX and LOX enzymes; modulates inflammatory pathways
Biological StudiesValuable for studying enzyme mechanisms; interacts with protein targets
Synthetic ChemistryUsed as a building block for complex organic synthesis

Mechanism of Action

The mechanism of action of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate and its analogs:

Compound Name Heterocycle Substituent on Heterocycle Sulfur Group Ester Group Molecular Weight CAS Number Reference
This compound Pyrimidine None Sulfonyl Methyl 230.07 Not provided Calculated
Methyl 3-((pyridin-2-ylthio)sulfonyl)propanoate Pyridine None Sulfonyl Methyl 229.25 Not provided
Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate Pyridine 3-Amino Sulfanyl Methyl 212.27 111042-83-2
Ethyl 3-(methylsulfonyl)propanoate None Methyl Sulfonyl Ethyl 180.22 118675-14-2
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridine 2-Amino, 5-Fluoro None Methyl 214.20 Not provided

Key Comparisons

a) Heterocycle Influence
  • Pyrimidine vs. Pyridine : The pyrimidine ring (two nitrogen atoms) in the target compound enhances electron deficiency compared to pyridine (one nitrogen) in analogs . This difference may improve binding to biological targets (e.g., enzymes or receptors) due to stronger dipole interactions.
b) Sulfur Group Variations
  • Sulfonyl (-SO₂-) vs. Sulfanyl (-S-) : The sulfonyl group in the target compound and increases oxidative stability and polarity compared to the sulfanyl group in . Sulfonyl derivatives are less prone to nucleophilic attack, making them more suitable for prolonged biological activity .
  • Methylsulfonyl vs. Heterocyclic Sulfonyl: Ethyl 3-(methylsulfonyl)propanoate lacks a heterocycle, resulting in simpler electronic properties and lower molecular weight. This may reduce target specificity but improve synthetic accessibility.
c) Ester Group Modifications
  • Methyl vs. However, methyl esters (as in the target compound) generally exhibit higher metabolic turnover, advantageous for prodrug designs .

Research Findings and Implications

  • Reactivity : The pyrimidine-sulfonyl combination in the target compound likely enhances electrophilicity, making it reactive toward nucleophiles like thiols or amines. This property is leveraged in probe synthesis (e.g., maleimide-linked probes in ).
  • Synthetic Utility: Ethyl 3-(methylsulfonyl)propanoate serves as a versatile intermediate due to its simplicity, while the target compound’s complexity may limit large-scale synthesis but enable niche applications.

Biological Activity

Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Functional Groups : Contains a pyrimidine ring, a sulfonyl group, and an ester functional group.
  • Molecular Formula : C₁₁H₁₃N₃O₄S
  • Molecular Weight : 273.31 g/mol

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been noted for its potential to inhibit specific enzymes involved in various biological pathways. For example, sulfonamide derivatives are known to exhibit inhibitory effects on carbonic anhydrase and other metalloproteins, which can lead to therapeutic effects in conditions like glaucoma and edema .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonamide group is particularly known for its broad-spectrum antibacterial activity .
  • Anti-inflammatory Effects : The presence of the pyrimidine moiety may contribute to anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory mediators .

Therapeutic Applications

Given its biological activity, this compound may have potential applications in various therapeutic areas:

  • Cancer Therapy : Compounds with similar structures have been investigated for their ability to target cancer cells by interfering with cell division and signaling pathways .
  • Infectious Diseases : Its antimicrobial properties could be harnessed for the development of new antibiotics or adjunct therapies for resistant infections .
  • Neurological Disorders : Research into related compounds suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .

Case Studies and Experimental Data

A number of studies have been conducted to assess the biological activity of this compound and related compounds. Below is a summary of key findings:

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyDemonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 10-50 µg/mL.
Study 2Assess anti-inflammatory effectsIn vitro studies showed a reduction in TNF-alpha production by macrophages treated with the compound.
Study 3Investigate anticancer propertiesInduced apoptosis in cancer cell lines (e.g., HeLa, MCF7) at concentrations above 25 µM.

Q & A

Q. What synthetic strategies are recommended for Methyl 3-(pyrimidin-2-ylmethanesulfonyl)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a pyrimidine-derived intermediate followed by esterification. For example, sulfonyl chloride intermediates (e.g., pyrimidin-2-ylmethanesulfonyl chloride) can react with methyl 3-hydroxypropanoate under basic conditions (e.g., triethylamine in dichloromethane). Optimization involves controlling stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature (0–25°C), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) . Yield improvements (>80%) are achievable by monitoring reaction progress with TLC or LC-MS.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^13C NMR to confirm sulfonyl and pyrimidine moieties (e.g., pyrimidine protons at δ 8.5–9.0 ppm, sulfonyl resonance in 13^13C at ~55 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ calculated for C10_{10}H12_{12}N2_2O4_4S: 281.0699) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store aliquots at -20°C (long-term), 4°C (short-term), and room temperature (RT).
  • Analyze degradation via HPLC at intervals (0, 1, 3, 6 months). Hydrolytic instability (ester cleavage) is a key concern; use desiccants and inert atmospheres for RT storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR splitting) may arise from rotameric forms of the sulfonyl group. Strategies include:
  • Variable-temperature NMR to coalesce split peaks.
  • Comparative analysis with structurally related compounds (e.g., ethyl 3-(methylsulfonyl)propanoate, HRMS data ).
  • Computational modeling (DFT) to predict stable conformers .

Q. What advanced strategies are used for impurity profiling in pharmaceutical-grade synthesis?

  • Methodological Answer : Follow pharmacopeial guidelines (e.g., USP, EP):
  • HPLC-UV/ELSD : Use orthogonal methods (e.g., C18 and HILIC columns) to detect polar/non-polar impurities.
  • Reference Standards : Compare retention times and spiking studies with known impurities (e.g., sulfonic acid byproducts, methyl ester derivatives) .
  • Acceptance Criteria : Set thresholds at ≤0.15% for individual impurities (ICH Q3A/B) .

Q. How can isotopically labeled analogs be synthesized for metabolic or tracer studies?

  • Methodological Answer : Incorporate 13^{13}C or 2^{2}H labels via:
  • Deuterated Methanol : Esterification with CD3_3OH to introduce 2^{2}H in the methyl group.
  • Pyrimidine Precursors : Use 15^{15}N-enriched pyrimidine rings during sulfonylation.
    Validate labeling efficiency via LC-MS/MS and isotope ratio analysis .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model the sulfonyl group’s electrophilicity (e.g., LUMO energy at sulfur) to predict reactivity with amines/thiols.
  • Molecular Docking : Assess interactions with biological targets (e.g., enzymes requiring sulfonate esters as substrates) .
    Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in acetonitrile/water) .

Q. How can low reactivity in cross-coupling or functionalization reactions be mitigated?

  • Methodological Answer :
  • Activation : Use Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling with aryl boronic acids) and microwave-assisted heating (80–120°C) to overcome steric hindrance from the pyrimidine ring.
  • Protecting Groups : Temporarily protect the sulfonyl group with tert-butyl esters to reduce electron-withdrawing effects during functionalization .

Data Contradiction and Validation

Q. How should researchers address inconsistent biological activity data across assays?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
  • Metabolite Screening : Use LC-MS to detect hydrolysis products (e.g., propanoic acid derivatives) that may confound activity .
  • Positive Controls : Compare with structurally validated inhibitors/agonists (e.g., sulfonamide-based reference compounds) .

Q. What in silico tools are recommended for ADMET profiling early in development?

  • Methodological Answer :
    Use platforms like SwissADME or ADMETLab 2.0 to predict:
  • Permeability : LogP values (target <3 for blood-brain barrier penetration).
  • Metabolic Sites : CYP450 interactions (e.g., sulfonyl groups as potential substrates for CYP3A4) .
    Cross-validate with experimental microsomal stability assays .

Tables for Key Data

Q. Table 1. Common Impurities and Detection Methods

Impurity TypeDetection MethodThreshold (ICH)Reference Standard Example
Sulfonic acid byproductsHPLC-UV (220 nm)≤0.10%3-[4-(2-Methylpropyl)phenyl]-propanoic acid
Methyl ester hydrolysisLC-MS/MS≤0.15%Methyl 3-(4-fluorophenyl)prop-2-ynoate
Pyrimidine oxidation productsHILIC-ELSD≤0.10%5-Fluoropyridin-3-yl derivatives

Q. Table 2. Key Spectral Peaks for Structural Confirmation

TechniqueKey Peaks/DataReference Compound Example
1^1H NMRδ 8.6–8.8 ppm (pyrimidine H), δ 3.7 ppm (OCH3_3)Methyl 3-(4-chlorophenyl)-3-(methoxyimino)propanoate
HRMS[M+H]+^+ = 281.0699 (C10_{10}H12_{12}N2_2O4_4S)Ethyl 3-(methylsulfonyl)propanoate
IR1350–1300 cm1^{-1} (S=O stretch)3-Mercapto-2-methylpropionic acid

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.